N-(2-bromophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea
Overview
Description
N-(2-bromophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas This compound features a urea backbone substituted with a 2-bromophenyl group and a 1-(3,4-dimethylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-bromoaniline and 3,4-dimethylphenylacetic acid.
Step 1 Formation of Isocyanate: 2-bromoaniline is treated with phosgene or a phosgene substitute to form 2-bromophenyl isocyanate.
Step 2 Formation of Urea: The 2-bromophenyl isocyanate is then reacted with 1-(3,4-dimethylphenyl)ethylamine under controlled conditions to form N-(2-bromophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: De-brominated urea derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Potential use in designing ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its urea backbone.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine
Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which N-(2-bromophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and methyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[1-(3,4-dimethylphenyl)ethyl]urea: Lacks the bromine atom, which can affect its reactivity and applications.
N-(2-chlorophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
Uniqueness
N-(2-bromophenyl)-N’-[1-(3,4-dimethylphenyl)ethyl]urea is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications in various fields. The combination of bromine and methyl groups provides a distinct set of properties that can be leveraged in scientific research and industrial applications.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[1-(3,4-dimethylphenyl)ethyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O/c1-11-8-9-14(10-12(11)2)13(3)19-17(21)20-16-7-5-4-6-15(16)18/h4-10,13H,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKKKUBDZMOCOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.